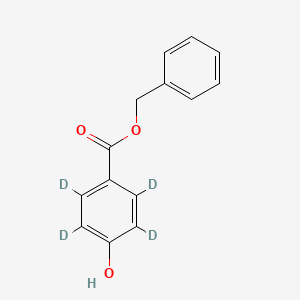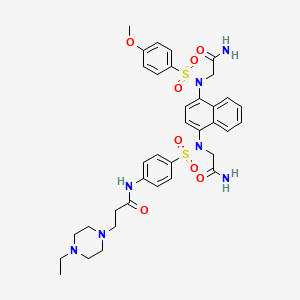![molecular formula C21H26O13 B12405069 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxyméthyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-méthoxychromen-2-one » est une molécule organique complexe qui présente une structure de base chromen-2-one avec de multiples groupes hydroxyle et un substituant méthoxy. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du « 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxyméthyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-méthoxychromen-2-one » implique généralement une synthèse organique en plusieurs étapes. Les étapes clés incluent la formation du noyau chromen-2-one, suivie de l'introduction des parties sucrées et du groupe méthoxy. Les conditions réactionnelles nécessitent souvent l'utilisation de groupes protecteurs pour assurer une fonctionnalisation sélective de la molécule.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés et un criblage à haut débit des conditions réactionnelles. La capacité de mise à l'échelle de la synthèse serait un facteur essentiel dans son application industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le composé « 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxyméthyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-méthoxychromen-2-one » peut subir différents types de réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des composés carbonylés.
Réduction : Le noyau chromen-2-one peut être réduit pour former des dérivés dihydro.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut conduire à la formation d'aldéhydes ou de cétones, tandis que la réduction du noyau chromen-2-one peut donner des dérivés dihydro.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de construction pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.
Biologie
En biologie, les activités biologiques potentielles du composé, telles que les propriétés antioxydantes ou antimicrobiennes, peuvent être explorées. Il peut être utilisé dans des études pour comprendre ses interactions avec les macromolécules biologiques.
Médecine
En médecine, le composé peut avoir des applications thérapeutiques potentielles. Sa structure suggère qu'il pourrait être étudié pour ses effets sur diverses voies biologiques et son potentiel en tant que candidat médicament.
Industrie
Dans l'industrie, le composé peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d'autres composés précieux. Sa structure unique peut conférer des propriétés souhaitables aux matériaux ou aux produits.
Mécanisme d'action
Le mécanisme par lequel « 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxyméthyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-méthoxychromen-2-one » exerce ses effets est probablement lié à sa capacité à interagir avec des cibles moléculaires spécifiques. Les groupes hydroxyle et le noyau chromen-2-one peuvent permettre au composé de former des liaisons hydrogène et d'autres interactions avec les protéines, les enzymes ou les acides nucléiques, modulant ainsi leur activité. Les voies exactes impliquées dépendraient du contexte biologique spécifique et des cibles étudiées.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential biological activities, such as antioxidant or antimicrobial properties, can be explored. It can be used in studies to understand its interactions with biological macromolecules.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure suggests it could be investigated for its effects on various biological pathways and its potential as a drug candidate.
Industry
In industry, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to materials or products.
Mécanisme D'action
The mechanism by which “7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one” exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl groups and the chromen-2-one core may enable the compound to form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
7-hydroxy-6-méthoxychromen-2-one : Un analogue plus simple dépourvu des parties sucrées.
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxyméthyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxychromen-2-one : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe méthoxy.
Unicité
L'unicité du « 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxyméthyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-méthoxychromen-2-one » réside dans sa combinaison d'un noyau chromen-2-one avec de multiples groupes hydroxyle et un substituant méthoxy, ainsi que la présence de parties sucrées. Cette combinaison de caractéristiques confère des propriétés chimiques et biologiques uniques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C21H26O13 |
|---|---|
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3/t13-,15-,16+,17-,18-,19-,20-,21?/m1/s1 |
Clé InChI |
DCERMUGUBKSKBM-PDHPSTQSSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@H](C(CO4)(CO)O)O)O)O)O |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



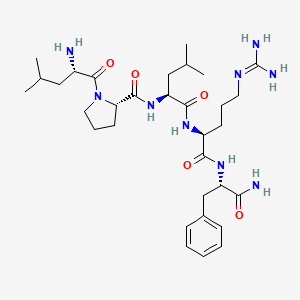


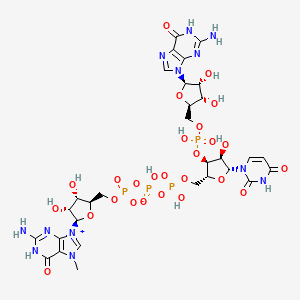
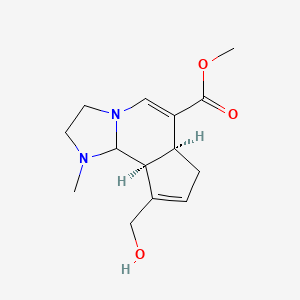
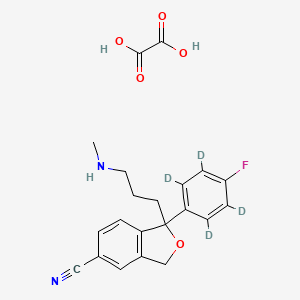

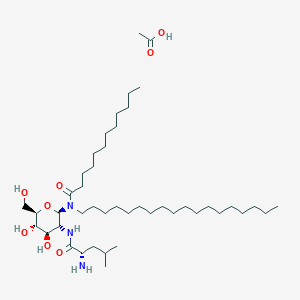


![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
